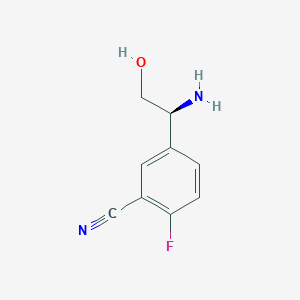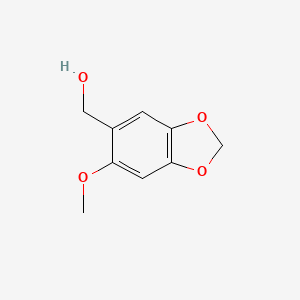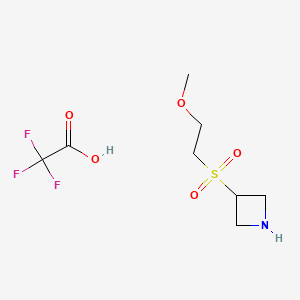![molecular formula C14H11ClO2 B13614451 1-(5-Chloro-4-hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one](/img/structure/B13614451.png)
1-(5-Chloro-4-hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one is an organic compound with the molecular formula C14H11ClO2. This compound is characterized by the presence of a chloro group, a hydroxy group, and a biphenyl structure, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one can be synthesized through several methods. One common method involves the reaction of 5-chloro-4-hydroxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of 1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of 1-(5-chloro-4-oxo-[1,1’-biphenyl]-3-yl)ethan-1-one
Reduction: Formation of 1-(5-chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethanol
Substitution: Formation of various substituted biphenyl derivatives
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-nitrophenyl)ethan-1-one: Contains a nitro group instead of a chloro group, leading to different reactivity and biological activity.
1-(3-chloro-4-hydroxy-5-nitrophenyl)ethanone: Contains both chloro and nitro groups, offering a unique combination of properties.
1-(4-methoxyphenyl)ethan-1-one: Contains a methoxy group, which influences its chemical and biological behavior.
Eigenschaften
Molekularformel |
C14H11ClO2 |
|---|---|
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
1-(3-chloro-2-hydroxy-5-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H11ClO2/c1-9(16)12-7-11(8-13(15)14(12)17)10-5-3-2-4-6-10/h2-8,17H,1H3 |
InChI-Schlüssel |
ULGLXVWBSHHCGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=CC(=C1)C2=CC=CC=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















